molecular formula C9H11NO3S B1606622 4'-(Methylsulfonyl)acetanilide CAS No. 22821-80-3

4'-(Methylsulfonyl)acetanilide

Cat. No.: B1606622
CAS No.: 22821-80-3
M. Wt: 213.26 g/mol
InChI Key: SJYUABJSWXGSAO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-(Methylsulfonyl)acetanilide can be synthesized through the reaction of aniline with acetic anhydride to form acetanilide, followed by sulfonation with methylsulfonyl chloride . The reaction conditions typically involve dissolving aniline in a suitable solvent such as xylene, adding acetic anhydride, and allowing the reaction to proceed at elevated temperatures. The resulting acetanilide is then treated with methylsulfonyl chloride in the presence of a base to yield 4’-(methylsulfonyl)acetanilide .

Industrial Production Methods

Industrial production methods for 4’-(methylsulfonyl)acetanilide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: acetanilide formation followed by sulfonation. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4’-(Methylsulfonyl)acetanilide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4’-(methylsulfonyl)acetanilide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. The methylsulfonyl group enhances the compound’s reactivity and facilitates its binding to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Methylsulfonyl)acetanilide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This group enhances the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7(11)10-8-3-5-9(6-4-8)14(2,12)13/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYUABJSWXGSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292823
Record name 4'-(Methylsulfonyl)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22821-80-3
Record name N-[4-(Methylsulfonyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22821-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 85737
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022821803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22821-80-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85737
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-(Methylsulfonyl)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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